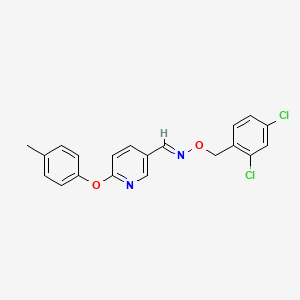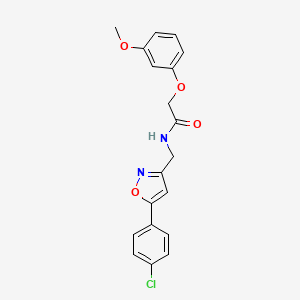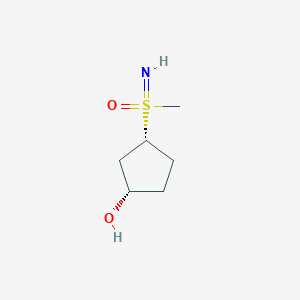
(1S,3R)-3-(Methylsulfonimidoyl)cyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,3R)-3-(Methylsulfonimidoyl)cyclopentan-1-ol, commonly known as MSIO, is a cyclic alcohol compound with a molecular formula of C6H13NO2S. It has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. In
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for (1S,3R)-3-(Methylsulfonimidoyl)cyclopentan-1-ol involves the conversion of a cyclopentanone derivative to the desired product through a series of reactions.
Starting Materials
Cyclopentanone, Methylsulfonyl chloride, Sodium hydroxide, Methanol, Hydrogen gas, Palladium on carbon
Reaction
Step 1: Cyclopentanone is reacted with methylsulfonyl chloride in the presence of sodium hydroxide to form the corresponding methylsulfonate ester., Step 2: The methylsulfonate ester is then reduced with hydrogen gas in the presence of palladium on carbon to form the corresponding alcohol., Step 3: The alcohol is then reacted with hydroxylamine to form the corresponding oxime., Step 4: The oxime is then reduced with sodium borohydride to form the desired product, (1S,3R)-3-(Methylsulfonimidoyl)cyclopentan-1-ol.
Wirkmechanismus
The exact mechanism of action of MSIO is not fully understood, but it is believed to act as a potent inhibitor of inducible nitric oxide synthase (iNOS), an enzyme involved in the production of nitric oxide (NO). By inhibiting iNOS, MSIO reduces the levels of NO in the body, which can lead to a reduction in inflammation and other pathological processes.
Biochemische Und Physiologische Effekte
MSIO has been shown to exhibit a number of biochemical and physiological effects in various cell types and animal models. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), as well as inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation. Additionally, MSIO has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MSIO in lab experiments is its broad range of biological activities, which makes it a valuable tool for studying various disease processes. Additionally, MSIO is relatively easy to synthesize and has a relatively low toxicity profile, making it a safe and cost-effective compound to work with. However, one of the limitations of using MSIO in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on MSIO. One area of interest is its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, MSIO has been shown to exhibit anti-viral activity, making it a potential candidate for the development of new anti-viral drugs. Further research is also needed to fully elucidate the mechanism of action of MSIO and to identify any potential side effects or limitations associated with its use.
Wissenschaftliche Forschungsanwendungen
MSIO has been found to exhibit a wide range of biological activities, making it a valuable tool for scientific research. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties, as well as the ability to inhibit nitric oxide production and induce apoptosis in cancer cells. Additionally, MSIO has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
(1S,3R)-3-(methylsulfonimidoyl)cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-10(7,9)6-3-2-5(8)4-6/h5-8H,2-4H2,1H3/t5-,6+,10?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCWIQNZGFHXSM-HIJFXMFQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C1CCC(C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=N)(=O)[C@@H]1CC[C@@H](C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3R)-3-(Methylsulfonimidoyl)cyclopentan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{5,7-Dimethyl-2-sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetic acid](/img/structure/B2571906.png)
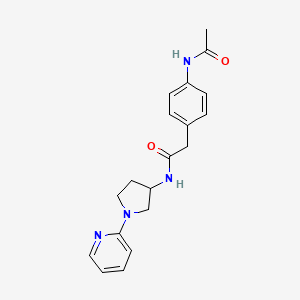
![1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-butylquinazoline-2,4(1H,3H)-dione](/img/structure/B2571908.png)
![4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2571909.png)
![N-(2,5-difluorophenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2571914.png)
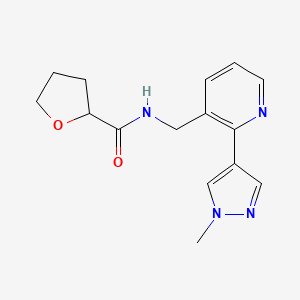
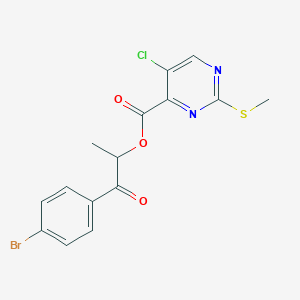
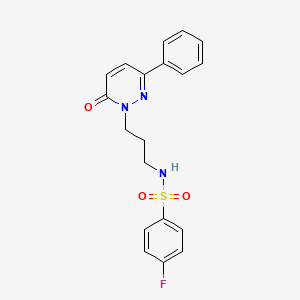
![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)butanamide](/img/structure/B2571919.png)
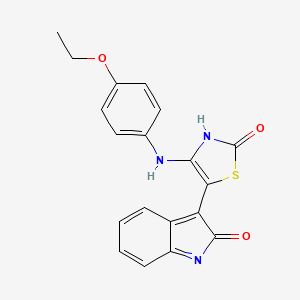
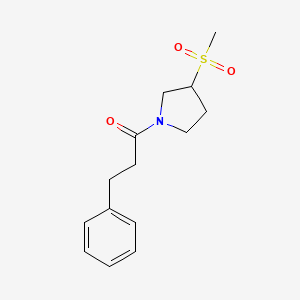
![2-((2,5-dimethylbenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2571927.png)
